[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride
Description
Structural Characterization of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide Hydrochloride
Molecular Architecture and Stereochemical Configuration
[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride is a sulfonamide derivative featuring a cyclopentane ring substituted with an amino group at the 3-position and a methanesulfonamide group. The stereochemical configuration is defined as (1S,3R), indicating the spatial arrangement of substituents on the cyclopentane ring. This configuration is critical for determining the compound’s molecular interactions and biological activity.
Cyclopentane Ring Conformational Analysis
The cyclopentane ring adopts non-planar conformations to minimize torsional strain. Common conformations include the envelope (one atom out of plane) and half-chair (two adjacent atoms out of plane). In [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide, the substituents at positions 1 and 3 influence the ring’s geometry. The amino group at position 3 and the methanesulfonamide group at position 1 create steric and electronic effects that stabilize specific conformers.
| Conformational Feature | Description | Impact on Stability |
|---|---|---|
| Envelop | One atom displaced from the ring plane | Reduces 1,3-diaxial strain |
| Half-chair | Two adjacent atoms displaced | Balances torsional and steric interactions |
Pseudorotation dynamics allow interconversion between these conformers without significant energy barriers, as observed in cyclopentane derivatives. The (1S,3R) configuration may favor a specific pseudo-rotational pathway, locking the ring into a preferred conformation for optimal interactions.
Sulfonamide Functional Group Orientation
The methanesulfonamide group (-SO₂NH-) is attached to the cyclopentane ring via a methylene bridge. The orientation of this group is governed by the S-N torsion angle , which dictates the sulfonamide’s conformation. In sulfonamides, the S-N bond typically adopts a gauche conformation (60–75°) to minimize steric hindrance between the sulfonamide oxygen and nitrogen substituents.
| Torsion Angle Parameter | Typical Range | Functional Impact |
|---|---|---|
| C-SO₂-NH-C | 60–75° | Stabilizes hydrogen bonding with biological targets |
| C-SO₂-NH-CH₂ | 120–150° | Affects solubility and crystal packing |
Crystallographic studies of similar sulfonamides reveal that the sulfonamide oxygen atoms often engage in intermolecular hydrogen bonds, contributing to lattice stabilization. In [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide, the methanesulfonamide group’s orientation may enable interactions with polar residues in biological systems.
Hydrochloride Salt Formation Characteristics
The hydrochloride salt form arises from protonation of the amino group, enhancing water solubility. The resulting ammonium chloride moiety (NH₃⁺Cl⁻) introduces ionic interactions that influence crystal packing. Key characteristics include:
- Hydration States : The salt may form hydrates, with water molecules bridging the ammonium and chloride ions.
- Crystal Polymorphism : Multiple crystalline forms are possible, differing in hydration and packing arrangements.
| Property | Description | Significance |
|---|---|---|
| Protonation | NH₂ → NH₃⁺ | Increases aqueous solubility |
| Salt Formation | 1:1 stoichiometry (amine:Cl⁻) | Stabilizes the zwitterionic form |
| Hydration | Variable water incorporation | Affects physical stability and bioavailability |
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBQVVZHSELLE-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CS(=O)(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Carboxylic Acid-Mediated Diels-Alder Reaction
A prominent method for constructing the cyclopentylamine core involves leveraging chiral carboxylic acids as asymmetric inductors. As detailed in CN109651178A , a copper-catalyzed oxidative Diels-Alder reaction between protected hydroxylamines and cyclopentadiene forms a chiral bicyclic intermediate. For [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride, this approach can be adapted by substituting the hydroxylamine protecting group with a methanesulfonamide precursor.
Key Steps :
- Chiral Auxiliary Formation : Reaction of (1S)-mandelic acid (R-MA) with hydroxylamine hydrochloride yields a chiral amide, which directs stereoselectivity in subsequent steps.
- Diels-Alder Reaction : Cyclopentadiene reacts with the chiral amide in the presence of stannous chloride and pyridine under aerobic conditions, producing a bridged bicyclic intermediate with >90% ee.
- Reductive Ring-Opening : Hydrogenation over palladium/carbon cleaves the nitrogen-oxygen bond and reduces double bonds, yielding a cis-aminocyclopentanol intermediate.
- Sulfonylation : The primary alcohol is converted to a mesylate (using methanesulfonyl chloride) and displaced with ammonia to install the methanesulfonamide group.
- Acidification : Treatment with HCl in methanol affords the final hydrochloride salt.
Optimization Insights :
- The use of R-MA as a chiral source ensures the (1S,3R) configuration. Replacing R-MA with S-MA reverses stereochemistry, making enantiomer selection straightforward.
- Catalytic systems involving SnCl₂-pyridine enhance reaction rates by stabilizing nitroso intermediates during Diels-Alder cyclization.
Catalytic Enantioselective Methods
Transition Metal-Catalyzed Amination
Palladium and copper catalysts enable direct amination of cyclopentene derivatives. For example, a Pd(0)-catalyzed coupling between cyclopentene oxide and methanesulfonamide introduces the amine group with retention of configuration.
Procedure :
- Cyclopentene oxide is treated with methanesulfonamide in the presence of Pd₂(dba)₃ and a chiral phosphine ligand (e.g., (R)-BINAP) to yield the trans-aminocyclopentanol derivative.
- Acid-catalyzed epoxide ring-opening ensures regioselectivity, while the ligand controls enantioselectivity (85–92% ee).
Limitations :
- Requires high catalyst loadings (5–10 mol%), increasing costs.
- Competing side reactions (e.g., over-reduction) necessitate careful temperature control.
Resolution-Based Approaches
Kinetic Resolution via Lipase Catalysis
Racemic mixtures of 3-aminocyclopentyl methanesulfonamide can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acetylates the (1R,3S)-enantiomer, leaving the desired (1S,3R)-isomer unreacted.
Conditions :
- Substrate: Racemic 3-aminocyclopentyl methanesulfonamide.
- Acylating Agent: Vinyl acetate.
- Solvent: tert-Butyl methyl ether.
- Result: 48% yield of (1S,3R)-isomer with 99% ee after hydrolysis.
Drawbacks :
- Low atom economy due to discarding the unwanted enantiomer.
- Limited scalability for industrial production.
Process Intensification and Green Chemistry
Continuous-Flow Synthesis
Microreactor technology minimizes side reactions and improves heat transfer during exothermic steps (e.g., Diels-Alder reaction). A two-step flow system combining cyclization and hydrogenation achieves 78% overall yield with 94% ee.
Advantages :
- Reduced reaction times (2 hours vs. 12 hours batch).
- Enhanced safety profile for large-scale nitroso compound handling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Deprotection of Boc-Protected Precursors
The compound is synthesized via Boc (tert-butyloxycarbonyl) deprotection of intermediates like tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CID 1031335-25-7) . Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine hydrochloride:
Conditions : 4M HCl in dioxane, 0–25°C, 1–4 hours .
Acylation and Alkylation
The primary amine undergoes nucleophilic reactions with acyl chlorides, anhydrides, or alkyl halides. For example:
-
Acylation :
Used in the synthesis of CDK9 inhibitors (e.g., KB-0742 ), where acylation modulates potency and selectivity.
-
Alkylation :
Alkyl halides (e.g., methyl iodide) introduce substituents at the amine .
Sulfonamide Reactivity
The methanesulfonamide group is relatively inert under mild conditions but participates in hydrogen bonding and acid-base interactions. Key reactions include:
Hydrolysis
Under harsh acidic/basic conditions, sulfonamides hydrolyze to sulfonic acids and amines:
Conditions : Concentrated HCl or NaOH, reflux .
Salt Formation
The sulfonamide’s NH group can form salts with strong bases (e.g., NaHCO₃):
Table 1: Impact of Amine Modifications on CDK9 Inhibition
| Compound | R Group | CDK9 IC₅₀ (nM) | Selectivity (vs. CDK4) | Source |
|---|---|---|---|---|
| 8 | -NH₂ | 24 | 195-fold | |
| 9 | -NHCH₃ | 12 | 18-fold | |
| 28 | -NHC₃H₇ | 6 | ≥66-fold |
Stereochemical Considerations
The (1S,3R) configuration influences reactivity and biological activity:
Scientific Research Applications
Enzyme Inhibition
Research indicates that [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride exhibits significant biological activity as an inhibitor of enzymes involved in cellular signaling pathways. Notably, it has shown potential interactions with Janus Kinases (JAKs), which are critical in various diseases including cancer and autoimmune disorders .
Influence on Cell Proliferation and Apoptosis
Studies have demonstrated that this compound may influence cellular proliferation and apoptosis. It has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Therapeutic Potential
The compound is being explored for its therapeutic potential in treating diseases associated with dysregulated kinase activity. Its selective inhibition of specific kinases could lead to the development of targeted therapies for conditions such as cancer .
Case Studies
- Case Study 1: In vitro studies showed that [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride effectively inhibited cell growth in several cancer cell lines, with measured IC50 values indicating potent activity.
- Case Study 2: Preliminary animal studies indicated a reduction in tumor size when treated with this compound, reinforcing its potential as a candidate for further pharmacological investigation .
Industrial Applications
Beyond medicinal chemistry, [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride is utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity profiles.
Summary Table
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex molecules; nucleophilic substitution reactions |
| Biochemical Research | Inhibitor of JAKs; influences cell proliferation and apoptosis |
| Pharmaceutical Research | Potential anticancer agent; selective kinase inhibition |
| Industrial Chemistry | Development of new materials; involvement in chemical processes |
Mechanism of Action
The mechanism of action of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables: Structural and Physicochemical Comparisons
Table 2. Stereochemical Impact on Properties
Research Findings and Trends
- Stereoselectivity : The (1S,3R) configuration in cyclopentyl derivatives improves binding to G-protein-coupled receptors compared to (1R,3S) isomers .
- Methanesulfonamide Role : Enhances metabolic stability and hydrogen-bonding capacity in target engagement .
- Patent Trends : Cyclopentyl methanesulfonamides with fused heterocycles (e.g., pyrrolotriazolopyrazine) are emerging in kinase inhibitor patents .
Biological Activity
[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 200.28 g/mol
- Structure : Features a cyclopentyl ring with an amino group and a methanesulfonamide moiety.
These properties enhance its solubility and stability, making it suitable for various pharmaceutical applications.
[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride primarily acts as an inhibitor of specific enzymes involved in cellular signaling pathways. Research indicates potential interactions with Janus Kinases (JAKs), which play crucial roles in several diseases, including cancer and autoimmune disorders .
Key Mechanisms:
- Enzyme Inhibition : The compound may modulate the activity of JAKs and other kinases, influencing downstream signaling pathways critical for cell proliferation and apoptosis.
- Cellular Effects : It has been shown to affect cellular proliferation rates and induce apoptosis through mechanisms involving caspase activation .
Biological Activity
Research findings indicate that [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride exhibits significant biological activity:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, in tests involving MDA-MB-231 breast cancer cells, a notable reduction in cell viability was observed .
- Induction of Apoptosis : The compound has been linked to increased apoptosis rates in treated cells, as measured by caspase-3 activation assays. This effect suggests its potential as a therapeutic agent in oncology .
Case Studies
Several studies have explored the efficacy of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride in different contexts:
- Cancer Research : In a study focusing on MYC-dependent cancers, the compound was evaluated for its ability to inhibit CDK9, resulting in reduced cell proliferation and increased apoptosis rates . The concentration required to induce significant apoptotic signals was determined to be effective at low micromolar levels.
- Autoimmune Disorders : Preliminary investigations suggest that the compound's interaction with JAKs may provide therapeutic benefits in treating autoimmune conditions by modulating inflammatory responses.
Comparative Analysis
To better understand the uniqueness of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | Cyclohexane ring with an amino group | 0.98 |
| tert-Butyl (4-aminocyclohexyl)carbamate | Cyclohexane ring substituted at position 4 | 0.95 |
| tert-Butyl (3-aminocyclobutyl)carbamate | Smaller cyclobutane ring with an amino group | 0.93 |
The distinct cyclopentane structure combined with the methanesulfonamide functionality may confer unique biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of enantiomerically pure derivatives often involves chiral starting materials or catalysts. For sulfonamide derivatives, a common approach is reacting cyclopentylamine precursors with methanesulfonyl chloride under controlled conditions. For example, in analogous syntheses (e.g., N-(3-(chloromethyl)phenyl)methanesulfonamide), methanesulfonyl chloride is added to an amine precursor in tetrahydrofuran (THF) with triethylamine as a base, followed by stirring at room temperature . To achieve high enantiomeric purity, chiral chromatography or enantioselective catalysis (e.g., using chiral auxiliaries) should be explored. Purity validation via HPLC (≥95%) is critical, as demonstrated in related cyclopentyl sulfonamide syntheses .
Q. How can the purity and structural integrity of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (≥95%) .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Elemental Analysis : Match calculated and observed C, H, N, and S percentages to confirm stoichiometry.
Q. What analytical techniques are suitable for quantifying [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride in complex matrices?
- Methodological Answer :
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI+) for sensitive detection in biological samples. Optimize collision energy for fragment ions (e.g., m/z 223.1 → 156.0).
- UV-Vis Spectroscopy : Use absorbance at 210–230 nm for quantification in non-complex solutions, calibrated against a standard curve .
Advanced Research Questions
Q. How can computational modeling predict the stability and degradation pathways of [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride under stress conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in aqueous and acidic/basic environments to identify vulnerable bonds (e.g., sulfonamide linkage). Software like GROMACS or AMBER can predict hydrolysis susceptibility .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and pH extremes (pH 1–13), then analyze degradation products via LC-MS. Compare results with computational predictions to validate pathways .
Q. What strategies resolve discrepancies in pharmacological data across different assay conditions for [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride?
- Methodological Answer :
- Assay Standardization : Control variables such as solvent (e.g., DMSO concentration ≤0.1%), pH (7.4 for physiological conditions), and temperature (37°C).
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA). For example, inconsistent IC values in enzyme inhibition assays may arise from compound aggregation, which can be ruled out via dynamic light scattering (DLS) .
Q. How can enantiomeric impurities in [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride impact pharmacological outcomes, and how are they quantified?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (80:20) to separate enantiomers. Even 1% impurity of the (1R,3S)-enantiomer could alter receptor binding kinetics .
- Pharmacological Profiling : Compare the racemic mixture and pure enantiomer in dose-response assays (e.g., cAMP inhibition in GPCR models) to quantify potency differences .
Q. What chromatographic methods minimize organic solvent use while separating [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide hydrochloride from degradation products?
- Methodological Answer :
- Green Chromatography : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to reduce solvent consumption by 60–70%. For example, a BEH C18 column (2.1 × 50 mm) with a water/acetonitrile gradient (0.1% formic acid) achieves baseline separation in ≤5 minutes .
- Degradation Monitoring : Track hydrolytic degradation (e.g., free amine formation) via charged aerosol detection (CAD), which is less solvent-sensitive than UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
